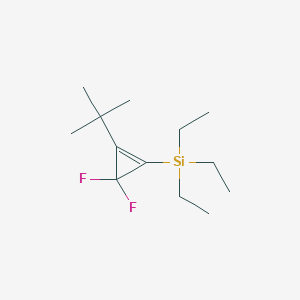
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane is a chemical compound that features a cyclopropene ring substituted with tert-butyl and difluoromethyl groups, along with a triethylsilyl group
Méthodes De Préparation
The synthesis of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl cyclopropene and triethylsilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture from interfering with the reaction. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction. Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are often employed to deprotonate the starting materials and initiate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups. Common reagents include halides like bromine (Br2) or iodine (I2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanone derivatives, while substitution reactions can produce a variety of functionalized cyclopropenes.
Applications De Recherche Scientifique
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with enzymes and proteins to understand its effects on biological systems.
Medicine: It is explored for its potential use in drug development. The compound’s ability to modify biological targets makes it a candidate for designing new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoromethyl group can form strong hydrogen bonds with active sites, while the triethylsilyl group provides steric hindrance that affects binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane can be compared with similar compounds such as:
tert-Butylcyclopropene: Lacks the difluoromethyl and triethylsilyl groups, making it less versatile in chemical reactions.
Difluorocyclopropane: Does not have the triethylsilyl group, which affects its reactivity and stability.
Triethylsilylcyclopropene: Lacks the difluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications.
Propriétés
Numéro CAS |
647832-22-2 |
|---|---|
Formule moléculaire |
C13H24F2Si |
Poids moléculaire |
246.41 g/mol |
Nom IUPAC |
(2-tert-butyl-3,3-difluorocyclopropen-1-yl)-triethylsilane |
InChI |
InChI=1S/C13H24F2Si/c1-7-16(8-2,9-3)11-10(12(4,5)6)13(11,14)15/h7-9H2,1-6H3 |
Clé InChI |
RYJAOFBCPNQTAJ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C1(F)F)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
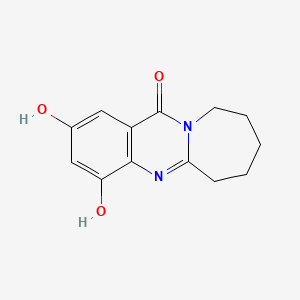
![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
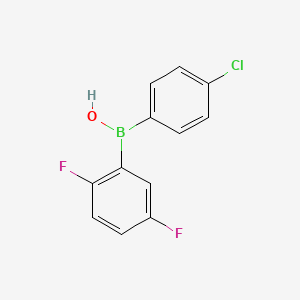
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

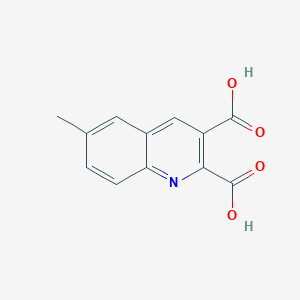
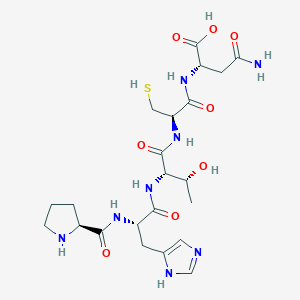
propanedinitrile](/img/structure/B12600860.png)
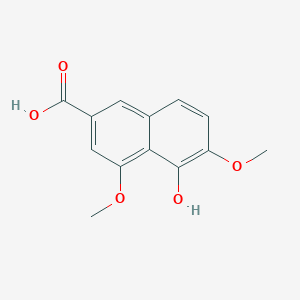
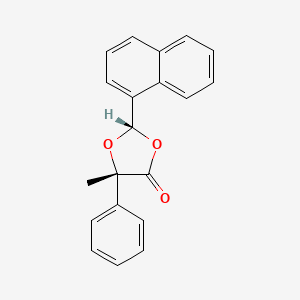
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
